Hydroxy famciclovir
Overview
Description
Hydroxy famciclovir, also known as 2-(2-(2-Amino-9H-purin-9-yl)ethyl)-2-hydroxypropane-1,3-diyl diacetate, is a chemical compound that is often encountered as an impurity in the synthesis of Famciclovir. Famciclovir is an antiviral medication used primarily for the treatment of herpes zoster (shingles) and herpes simplex virus infections. The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy famciclovir involves multiple steps, starting from the precursor compounds. One common synthetic route includes the reaction of 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine with a palladium on charcoal catalyst in the presence of water and ammonium formate . This reaction facilitates the formation of the desired impurity through a series of intermediate steps.
Industrial Production Methods
In an industrial setting, the production of Famciclovir and its impurities, including this compound, is typically carried out using large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted by-products. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hydroxy famciclovir can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound .
Scientific Research Applications
Hydroxy famciclovir has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Famciclovir.
Industry: Utilized in quality control processes to ensure the purity and safety of antiviral medications
Mechanism of Action
The mechanism of action of Hydroxy famciclovir is closely related to its parent compound, Famciclovir. Upon administration, Famciclovir is rapidly converted to its active form, penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The molecular targets and pathways involved include the viral thymidine kinase and DNA polymerase enzymes .
Comparison with Similar Compounds
Hydroxy famciclovir can be compared with other similar compounds, such as:
Penciclovir: The active form of Famciclovir, which directly inhibits viral DNA polymerase.
Acyclovir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
This compound is unique in its specific structure and formation pathway, which distinguishes it from these related compounds .
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-2-hydroxybutyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-9(20)23-6-14(22,7-24-10(2)21)3-4-19-8-17-11-5-16-13(15)18-12(11)19/h5,8,22H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXHFEDMUGFNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)(COC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172645-79-3 | |
Record name | Hydroxy famciclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172645793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXY FAMCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7J57X3FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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